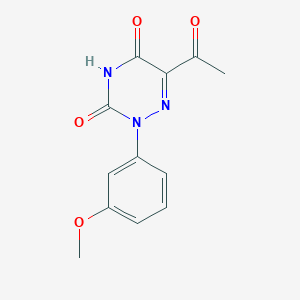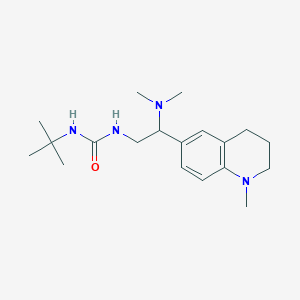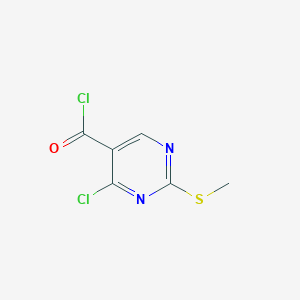
6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, or 6-acetyl-MTPT, is a novel synthetic compound that has been studied for its potential applications in scientific research. 6-acetyl-MTPT has been found to possess various biochemical and physiological effects, and has been investigated for its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Heterocyclic Transformations
Research on similar triazine derivatives has led to developments in synthetic methodologies for creating diverse heterocyclic compounds. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones shows the synthetic utility of triazine-based structures in generating pharmacologically relevant molecules Singh, Aggarwal, & Kumar, 1992.
Crystal Structure Determination
The crystal structure analysis of compounds related to triazine diones provides insights into their molecular geometry, which is crucial for understanding their chemical behavior and interactions. For example, the spectroscopic studies and crystal structure determination of 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione offer valuable information on the arrangement of these molecules and their potential binding mechanisms Abushamleh, Shihada, & Weller, 2003.
Biological Applications
Receptor Affinity and Fluorescence Properties
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure with triazine derivatives, demonstrate the application of these compounds in biological studies. The high receptor affinity and fluorescence properties of these derivatives facilitate their use in visualizing receptor overexpression in cellular models Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009.
Inhibition of CYP1A1 Activity
Novel fused 1,2,4-triazine derivatives have been identified as potent inhibitors targeting CYP1A1 activity, showcasing the therapeutic potential of triazine-based compounds in developing anticancer drugs. The structure-activity relationship and inhibitory effects of these compounds highlight their significance in medicinal chemistry El Massry, Asal, Khattab, Haiba, Helmy, Langer, & Amer, 2012.
Agricultural Applications
- Herbicidal Activity: The exploration of aryldiones incorporating a 5-methoxy-[1,2,5]triazepane ring for effective control of grass weeds signifies the use of triazine derivatives in agriculture. These compounds, due to their specific structural features, act as acetyl-CoA carboxylase inhibitors, providing a novel approach to weed management Smejkal, Hachisu, Scutt, Willetts, Sayer, Wildsmith, Oliver, Thompson, & Muehlebach, 2017.
Eigenschaften
IUPAC Name |
6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-4-3-5-9(6-8)19-2/h3-6H,1-2H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHUUUAHUWHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2935398.png)


![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)





